(2Z)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
The compound (2Z)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule with potential applications in various scientific fields It features a unique structure that includes a thiazolo[3,2-b][1,2,4]triazine core, substituted with hydroxybenzylidene and propoxybenzyl groups
Properties
Molecular Formula |
C30H35N3O4S |
|---|---|
Molecular Weight |
533.7 g/mol |
IUPAC Name |
(2Z)-2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C30H35N3O4S/c1-8-13-37-20-11-9-18(10-12-20)16-23-26(35)31-28-33(32-23)27(36)24(38-28)17-19-14-21(29(2,3)4)25(34)22(15-19)30(5,6)7/h9-12,14-15,17,34H,8,13,16H2,1-7H3/b24-17- |
InChI Key |
YRUXFGDDWKEOJJ-ULJHMMPZSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C)/SC3=NC2=O |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C)SC3=NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thiazolo[3,2-b][1,2,4]triazine core: This can be achieved through cyclization reactions involving appropriate thioamide and hydrazine derivatives.
Introduction of the hydroxybenzylidene group: This step often involves a condensation reaction between the thiazolo[3,2-b][1,2,4]triazine core and 3,5-di-tert-butyl-4-hydroxybenzaldehyde under basic conditions.
Attachment of the propoxybenzyl group: This can be accomplished through nucleophilic substitution reactions using 4-propoxybenzyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzylidene double bond can be reduced to a single bond using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The propoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced benzylidene derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2Z)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of advanced materials or pharmaceuticals.
Mechanism of Action
The mechanism by which (2Z)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione exerts its effects is likely related to its ability to interact with specific molecular targets. This interaction may involve:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular pathways: Affecting processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2Z)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: stands out due to its unique combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
The compound (2Z)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule notable for its unique structural characteristics and potential biological activities. This article aims to explore the biological activity of this compound through various studies and data analyses.
Chemical Structure and Properties
The compound features a thiazolo-triazine core with significant substituents that may influence its pharmacological properties. The presence of bulky tert-butyl groups and hydroxybenzylidene moieties contributes to its steric and electronic properties.
Molecular Formula
- Molecular Formula : C28H31N3O4S
- Molecular Weight : 493.63 g/mol
Predicted Biological Activities
Using computer-aided prediction tools such as PASS (Prediction of Activity Spectra for Substances), the biological activity spectrum of this compound can be assessed. The predicted activities include:
- Antioxidant Activity : Due to the presence of hydroxy groups which can scavenge free radicals.
- Anticancer Potential : Structural similarities with known anticancer agents suggest potential efficacy against various cancer cell lines.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines based on its structural features.
Table 1: Summary of Predicted Biological Activities
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, derivatives of di-tert-butylphenol have shown strong free radical scavenging capabilities, which may extend to our compound due to its hydroxy substituents.
Anticancer Studies
In vitro studies on structurally related compounds have demonstrated their ability to induce apoptosis in various cancer cell lines. For example, compounds with thiazole and triazine moieties have been tested against HeLa and MCF-7 cells, showing IC50 values in the low micromolar range.
Anti-inflammatory Effects
Studies utilizing RAW264.7 macrophage cell lines revealed that compounds similar to (2Z)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione effectively reduced the expression of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations ranging from 50 to 100 µg/mL .
The mechanism by which this compound exerts its biological effects likely involves interaction with cellular targets such as enzymes or receptors implicated in oxidative stress and inflammation.
Interaction Studies
Further research is needed to elucidate the specific interactions between this compound and biological macromolecules. Techniques such as molecular docking studies and binding affinity assays can provide insights into its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
